

Application Notes and Protocols for ARV-825 in In Vivo Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **ARV-825**, a first-in-class BET degrader, in preclinical in vivo xenograft models. The information compiled herein is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of **ARV-825**.

Introduction

ARV-825 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4.[1] It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] This degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-Myc, resulting in suppressed tumor growth, cell cycle arrest, and apoptosis in various cancer models.[4][5][6] These notes summarize key quantitative data from multiple studies and provide standardized protocols for its application in xenograft models.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **ARV-825** across different cancer xenograft models as reported in peer-reviewed literature.



Table 1: ARV-825 Efficacy in Gastric Cancer Xenograft Model

Parameter	Details	Reference
Cell Line	HGC27	[4]
Animal Model	Nude mice	[4]
ARV-825 Dose	10 mg/kg	[4]
Administration	Intraperitoneal (i.p.), daily for 20 days	[4]
Vehicle Control	10% Kolliphor® HS15	[4]
Tumor Volume at Initiation	~100 mm³	[4][7]
Efficacy Outcome	Significantly reduced tumor burden compared to control.	[4]
Biomarker Changes	Downregulation of BRD4 protein expression in vivo.	[4]
Toxicity	No statistically significant difference in body weight gain. No other obvious side effects detected.	[4]

Table 2: ARV-825 Efficacy in NUT Carcinoma Xenograft Model



Parameter	Details	Reference
Cell Line	3T3-BRD4-NUT	[8]
Animal Model	Nude mice	[8]
ARV-825 Dose	10 mg/kg	[8]
Administration	Intraperitoneal (i.p.), daily	[8]
Vehicle Control	PBS	[8]
Tumor Volume at Initiation	~200 mm³	[8]
Efficacy Outcome	Significantly decreased tumor burden and reduced tumor weight compared to control.	[8]
Biomarker Changes	Reduced BRD4 protein levels in vivo.	[8]
Toxicity	No statistically significant differences in body weight. No other noticeable negative effects observed.	[8]

Table 3: ARV-825 Efficacy in Thyroid Carcinoma Xenograft Model



Parameter	Details	Reference
Cell Line	TPC-1	[2]
Animal Model	SCID mice	[2]
ARV-825 Dose	5 or 25 mg/kg	[2]
Administration	Oral, daily for 35 days	[2]
Tumor Establishment	16-18 days post-injection	[2]
Efficacy Outcome	Potently inhibited xenograft growth and decreased estimated daily tumor growth.	[2]
Biomarker Changes	BRD4 protein degradation; c- Myc, Bcl-xL, and cyclin D1 downregulation in tumor tissues.	[2][9]
Toxicity	Well-tolerated doses.	[2]

Table 4: ARV-825 Efficacy in Neuroblastoma Xenograft Model



Parameter	Details	Reference
Cell Line	SK-N-BE(2)	[5]
Animal Model	Nude mice (n=8 per group)	[5]
ARV-825 Dose	5 mg/kg	[5]
Administration	Intraperitoneal (i.p.), every day for 20 days	[5]
Vehicle Control	Vehicle control	[5]
Efficacy Outcome	Profoundly reduced tumor growth.	[5]
Biomarker Changes	Downregulation of BRD4 and MYCN protein expression. Reduced Ki67 positive cells.	[5]
Toxicity	No statistically significant difference in body weight gain. No other obvious toxic effects found.	[5]

Table 5: ARV-825 Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model



Parameter	Details	Reference
Cell Line	CCRF-CEM	[10]
Animal Model	Nude mice (n=5 per group)	[10]
ARV-825 Dose	10 mg/kg	[10]
Administration	Intraperitoneal (i.p.), every day for 14 days	[10]
Vehicle Control	Vehicle control	[10]
Efficacy Outcome	Significantly inhibited tumor growth and reduced final tumor weight.	[10]
Biomarker Changes	Downregulation of BRD4 and c-Myc expression. Reduced Ki67 and increased cleaved-caspase 3 staining.	[10]
Toxicity	No significant difference in mice body mass.	[10]

Experimental Protocols

Protocol 1: General Animal Handling and Tumor Cell Implantation

- Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID, NOD/SCID gamma)
 appropriate for the cell line being used.[2][4][5][11] House animals in a pathogen-free
 environment, adhering to institutional animal care and use committee (IACUC) guidelines.
- Cell Culture: Culture the selected cancer cell line (e.g., HGC27, TPC-1, SK-N-BE(2)) under recommended sterile conditions.
- Cell Preparation for Implantation:
 - Harvest cells during the logarithmic growth phase.



- Wash cells with sterile phosphate-buffered saline (PBS).
- Resuspend cells in an appropriate medium, such as a PBS and Matrigel mixture, to a final concentration typically between 1x10⁶ and 1x10⁷ cells per 100-200 μL.
- Tumor Implantation:
 - Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
 - Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge needle.
 - Monitor animals for recovery from anesthesia.

Protocol 2: ARV-825 Formulation and Administration

- ARV-825 Reconstitution:
 - ARV-825 is typically supplied as a powder. For in vivo use, it must be formulated into a solution or suspension.
 - For Intraperitoneal (i.p.) Injection: A common vehicle is 10% Kolliphor® HS15 in sterile water or a solution of DMSO, PEG300, Tween80, and saline.[4][11] A suggested formulation protocol:
 - 1. Prepare a stock solution of ARV-825 in DMSO (e.g., 100 mg/mL).[11]
 - 2. For a 1 mg/mL final concentration, add 50 μ L of the DMSO stock to 400 μ L of PEG300 and mix.
 - 3. Add 50 µL of Tween80 and mix.
 - 4. Add 500 μL of sterile ddH₂O or saline to reach a final volume of 1 mL. Prepare fresh daily.[11]
 - For Oral Gavage: Formulate ARV-825 in a vehicle suitable for oral administration, such as a solution containing DMSO and corn oil.[2][11]



- · Dosing and Administration Schedule:
 - Dosing can range from 5 mg/kg to 25 mg/kg, administered daily.[2][5]
 - Calculate the injection volume based on the individual animal's body weight.
 - Administer the drug via the chosen route (i.p. or oral) at the same time each day for the duration of the study (typically 14-35 days).[2][4][10]
 - Administer an equivalent volume of the vehicle solution to the control group.

Protocol 3: Tumor Measurement and Animal Monitoring

- Tumor Growth Monitoring:
 - Begin treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³).[4][8]
 - Measure tumor dimensions (length and width) using digital calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
- Animal Well-being:
 - Monitor animal body weight every 2-4 days as an indicator of systemic toxicity.[4][5][10]
 - Observe animals daily for any signs of distress, such as changes in behavior, posture, or activity.
- Study Endpoint:
 - At the end of the treatment period, euthanize mice according to IACUC-approved protocols.
 - Excise tumors, measure their final weight, and process them for further analysis (e.g., Western blotting, immunohistochemistry).[4][10]

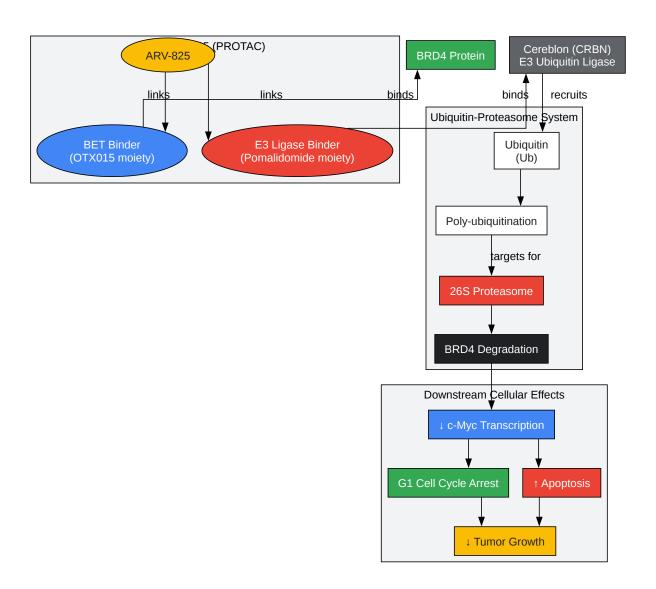
Protocol 4: Pharmacodynamic Analysis



- Tissue Collection: Collect tumors and other relevant organs at the end of the study. Flashfreeze a portion for protein/RNA analysis and fix the remainder in formalin for immunohistochemistry (IHC).
- Western Blotting:
 - Prepare protein lysates from tumor tissue.
 - Perform Western blotting to assess the levels of BRD4, BRD2, BRD3, c-Myc, and markers of apoptosis (cleaved caspase-3, cleaved PARP).[4][5]
- Immunohistochemistry (IHC):
 - Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki67) and target engagement (e.g., BRD4).[4][10]

Visualizations Mechanism of Action of ARV-825



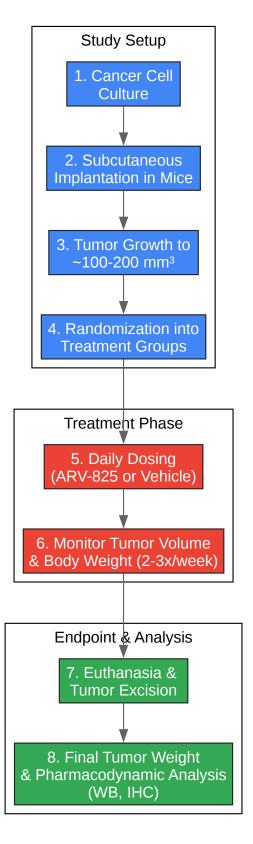


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Caption: Mechanism of ARV-825-induced BRD4 degradation and downstream effects.



Experimental Workflow for In Vivo Xenograft Study



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Caption: Standard workflow for an ARV-825 in vivo xenograft efficacy study.

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